molecular formula C19H17NO2 B3961796 4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one

4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one

Cat. No.: B3961796
M. Wt: 291.3 g/mol
InChI Key: IIJYHLHWHGZFRM-UHFFFAOYSA-N
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Description

The compound “10-(dimethylamino)-9-methyl-7H,10H-naphtho[1,8-gh]chromen-7-one” is a derivative of chromen-7-one, which is a type of coumarin . Coumarin derivatives are known for their wide range of biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions it’s exposed to. As a coumarin derivative, it might participate in reactions typical for this class of compounds, such as substitutions or additions at various positions on the ring system .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Many coumarin derivatives exhibit their biological activities by interacting with various enzymes or receptors in the body .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could be of interest in the development of new therapeutic agents .

Properties

IUPAC Name

10-(dimethylamino)-9-methyl-10H-phenaleno[1,2-b]pyran-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-10-15-17(21)13-8-4-6-12-7-5-9-14(16(12)13)18(15)22-19(11)20(2)3/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYHLHWHGZFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)OC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one
Reactant of Route 2
4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one
Reactant of Route 3
Reactant of Route 3
4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one
Reactant of Route 4
4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one
Reactant of Route 5
4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one
Reactant of Route 6
4-(dimethylamino)-5-methyl-3-oxatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),5,9(17),10,12,14-heptaen-8-one

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